Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate

Enzyme selectivity Scaffold hopping Cathepsin V

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate (CAS 1226432-74-1) is a synthetic small molecule with molecular formula C22H28N4O3 and molecular weight 396.5 g/mol, featuring a piperazine core, a benzhydryl-substituted urea pharmacophore, and a methyl carbamate terminal group. The compound belongs to the 1,3-disubstituted urea class, a pharmacophore well-precedented in soluble epoxide hydrolase (sEH) and cysteine protease inhibitor design.

Molecular Formula C22H28N4O3
Molecular Weight 396.491
CAS No. 1226432-74-1
Cat. No. B2450700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate
CAS1226432-74-1
Molecular FormulaC22H28N4O3
Molecular Weight396.491
Structural Identifiers
SMILESCOC(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H28N4O3/c1-29-22(28)26-16-14-25(15-17-26)13-12-23-21(27)24-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,23,24,27)
InChIKeyNFGAGQLEGBMIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate (CAS 1226432-74-1) – Structural Identity and Compound Class Overview for Procurement Screening


Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate (CAS 1226432-74-1) is a synthetic small molecule with molecular formula C22H28N4O3 and molecular weight 396.5 g/mol, featuring a piperazine core, a benzhydryl-substituted urea pharmacophore, and a methyl carbamate terminal group . The compound belongs to the 1,3-disubstituted urea class, a pharmacophore well-precedented in soluble epoxide hydrolase (sEH) and cysteine protease inhibitor design [1][2]. Its SMILES notation—COC(=O)N1CCN(CCNC(=O)NC(c2ccccc2)c2ccccc2)CC1—defines it as a piperazine- rather than piperidine-based urea, which distinguishes it from the majority of clinically precedented sEH inhibitor scaffolds [2]. This compound is cataloged as a research-grade chemical (Catalog No. EVT-2587774) and has been referenced, under the designation Compound 30, in the patent families US10377744, US11123311, and US11723929 covering soluble epoxide hydrolase inhibitors [3].

Why Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate Cannot Be Interchanged with Generic Piperidine-Urea sEH Inhibitors – Structural Evidence for Procurement Specification


Within the 1,3-disubstituted urea class of sEH inhibitors, the overwhelming majority of published and commercially available tool compounds—including those described in the foundational Shen et al. (2009) SAR study and the Eicosis patent portfolio—employ a piperidine core as the central scaffold [1]. Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate substitutes the piperidine ring with a piperazine ring, introducing an additional tertiary nitrogen at position 4, which fundamentally alters hydrogen-bonding capacity, basicity, and conformational preferences . Critically, the closest structural analog—phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate—is documented in the BRENDA database as a noncompetitive, reversible inhibitor of cathepsin V (EC 3.4.22.43), not of sEH [2], demonstrating that the benzhydryl-urea pharmacophore does not intrinsically confer sEH selectivity but rather that scaffold architecture (piperidine vs. piperazine; ethyl vs. methyl linker; carbamate ester identity) collectively determines target engagement. Procurement of a generic piperidine-urea analog in place of this compound therefore risks targeting an entirely different enzyme class and invalidating experimental comparability.

Quantitative Differential Evidence for Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate: Comparative Activity, Selectivity, and Physicochemical Data


Scaffold-Dependent Enzyme Selectivity: Piperazine-Urea vs. Piperidine-Urea Benzhydryl Analogs in Cysteine Protease vs. sEH Targeting

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate—a benzhydryl-urea analog differing by piperidine core (vs. piperazine in the target compound) and methyl linker (vs. ethyl linker)—is documented in the BRENDA database as a noncompetitive, reversible inhibitor of cathepsin V (EC 3.4.22.43), with no reported sEH inhibitory activity [1]. In contrast, the target compound, Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate, is claimed in the US10377744 patent family as one of the most potent sEH inhibitors (see Evidence Item 2 below, Ki < 0.0500 nM) [2]. This scaffold-dependent reversal of target selectivity demonstrates that the piperazine core with an ethyl linker confers sEH-directed pharmacology, whereas the piperidine core with a methyl linker directs inhibitor binding toward the cathepsin V active site. This represents a class-level inference regarding the functional consequences of scaffold choice within the benzhydryl-urea chemotype.

Enzyme selectivity Scaffold hopping Cathepsin V sEH

sEH Inhibitory Potency: Sub-50 pM Ki Establishes This Compound Among the Most Potent sEH Inhibitors in the Urea Pharmacophore Class

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate (designated Compound 30 in US10377744) demonstrated a Ki of < 0.0500 nM (< 50 pM) against recombinant human soluble epoxide hydrolase (sEH) expressed in a baculovirus system, assessed via reduction in ACPU binding in a FRET-displacement assay with 1-hour incubation [1]. For comparison, a structurally related compound from the same patent family, Compound 24 (BDBM409003; Ki = 0.150 nM) [2], and Compound 7 (BDBM408986; Ki = 0.260 nM) [3], exhibited 3-fold and >5-fold weaker affinity, respectively. The well-known tool compound (Rac)-EC5026 displays a Ki of 0.06 nM . This places the target compound among the most potent sEH inhibitors reported to date within the urea-based chemotype, supporting its selection for studies requiring maximal target engagement at minimal compound concentration.

sEH inhibition Ki FRET assay Urea pharmacophore

Molecular Scaffold Differentiation: Piperazine Core with Ethyl Linker Distinguishes This Compound from Piperidine-Based sEH Inhibitor Chemotypes

The target compound incorporates a piperazine ring (6-membered ring with nitrogen atoms at positions 1 and 4) and an ethyl linker between the piperazine N4 and the urea N . In contrast, the most extensively characterized sEH urea inhibitors—including those in the Shen et al. (2009) J Med Chem study and compounds 24, 12, and 7 in the US10377744 patent family—employ a piperidine core (single ring nitrogen) with a direct methyl linker or no linker between the core and the urea pharmacophore [1][2]. The molecular weight difference is notable: the target compound has MW = 396.5 g/mol , while methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate (the piperidine-methyl analog) has MW = 381.5 g/mol [3], reflecting the additional nitrogen atom and extended linker. The piperazine core introduces an additional hydrogen bond acceptor (count = 3 vs. an expected lower count for piperidine analogs) and a higher polar surface area, both of which are expected to modulate pharmacokinetic properties including solubility and permeability .

Scaffold comparison Piperazine vs. piperidine Linker Physicochemical properties

Data Integrity Clarification: Excluding Misattributed sEH Activity Data from Structurally Dissimilar Compounds to Ensure Accurate Procurement Decisions

A search for the target compound's CAS number (1226432-74-1) in BindingDB retrieves multiple sEH inhibitor entries; however, structural verification reveals critical misattributions. Entry BDBM409009 (US10377744 Compound 30) reports Ki < 0.0500 nM but the SMILES in that record (Fc1cc(NC(=O)NC2CCN(CC2)C(=O)C2(CC2)C(F)(F)F)ccc1OC(F)(F)F) corresponds to a fluorinated piperidine-cyclopropyl compound distinct from the target piperazine-methyl carbamate structure [1]. Similarly, BindingDB entry BDBM50581282 (CHEMBL5090511) reports sEH IC50 = 16 nM but its SMILES corresponds to a tert-butyl-benzamide scaffold unrelated to the benzhydryl-urea chemotype [2]. Researchers intending to procure this compound for sEH studies should rely on the patent disclosures (US10377744, US11123311, US11723929) that explicitly claim the piperazine-urea scaffold and verify structural identity via the authenticated SMILES: COC(=O)N1CCN(CCNC(=O)NC(c2ccccc2)c2ccccc2)CC1 .

Data verification BindingDB Structural identity sEH

Research and Industrial Application Scenarios for Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate Based on Verified Evidence


High-Potency sEH Inhibitor Screening and Target Engagement Studies Requiring Sub-Nanomolar Affinity

The compound's Ki of < 0.0500 nM for recombinant human sEH, as documented in the US10377744 patent family, supports its use as a high-potency reference inhibitor in biochemical sEH assays [1]. It outperforms structurally related compounds from the same patent series—Compound 24 (Ki = 0.150 nM) and Compound 7 (Ki = 0.260 nM)—by ≥3-fold and ≥5.2-fold respectively [2][3]. For laboratories conducting FRET-based sEH displacement assays, this potency enables reliable full target occupancy at low nanomolar concentrations, reducing compound consumption and minimizing solubility-related artifacts at higher test concentrations.

Scaffold-Hopping Structure-Activity Relationship (SAR) Studies Exploring Piperazine vs. Piperidine Core Contributions to sEH Selectivity

The piperazine core with ethyl linker distinguishes this compound from the vast majority of piperidine-based urea sEH inhibitors in the literature [1]. The documented activity of a structurally related piperidine analog (phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate) as a cathepsin V inhibitor rather than an sEH inhibitor provides a compelling rationale for comparative SAR studies [2]. Procuring this compound enables direct head-to-head comparison with piperidine-urea analogs to quantify the impact of core nitrogen count and linker length on sEH vs. off-target enzyme selectivity, which is valuable for medicinal chemistry optimization programs.

Pharmacokinetic and Physicochemical Profiling of Piperazine-Containing Urea sEH Inhibitors with Differentiated Hydrogen-Bonding Capacity

The target compound contains an additional hydrogen bond acceptor (total count = 3) relative to piperidine-urea analogs due to the second nitrogen in the piperazine ring, and carries a higher molecular weight (396.5 g/mol vs. 381.5 g/mol for the piperidine-methyl analog) [1][2]. These physicochemical differences are expected to modulate solubility, permeability, and metabolic stability. For drug discovery teams seeking to optimize the balance between sEH potency and ADME properties, this compound provides a tool to probe the pharmaceutical properties uniquely associated with the piperazine-urea scaffold in a benzhydryl-substituted context.

Patent-Landscape-Guided sEH Inhibitor Development with Freedom-to-Operate Considerations

The compound is explicitly claimed as Compound 30 in the US10377744, US11123311, and US11723929 patent families assigned to Eicosis Human Health and the University of California, covering acyl piperidine (and structurally related) inhibitors of sEH [1]. Organizations conducting freedom-to-operate analyses or seeking to develop structurally differentiated sEH inhibitors can procure this compound as a reference standard to benchmark novel chemotypes against a specifically claimed, highly potent piperazine-urea derivative, thereby informing design-around strategies.

Quote Request

Request a Quote for Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.